molecular formula C14H14BrNO4 B14364402 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole CAS No. 90288-63-4

4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole

Cat. No.: B14364402
CAS No.: 90288-63-4
M. Wt: 340.17 g/mol
InChI Key: BFCQVKQOLJPAPN-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound that features a bromine atom, a methyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multi-step organic reactions. One common method includes the reaction of a brominated precursor with a methylated oxazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is crucial for monitoring the synthesis process and verifying the final product’s structure .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring yields diols, while substitution of the bromine atom with an amine group results in an amino derivative .

Scientific Research Applications

4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can modulate the activity of enzymes or alter the structure of nucleic acids, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated oxazole derivatives and oxirane-containing molecules. Examples are:

Uniqueness

What sets 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole apart is its combination of a bromine atom, a methyl group, and an oxirane ring within the same molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

90288-63-4

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

4-bromo-5-methyl-3-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole

InChI

InChI=1S/C14H14BrNO4/c1-9-14(15)11(16-20-9)8-19-13-5-3-2-4-12(13)18-7-10-6-17-10/h2-5,10H,6-8H2,1H3

InChI Key

BFCQVKQOLJPAPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)COC2=CC=CC=C2OCC3CO3)Br

Origin of Product

United States

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